molecular formula C12H22N2O5 B1602738 Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate CAS No. 301221-56-7

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

Cat. No.: B1602738
CAS No.: 301221-56-7
M. Wt: 274.31 g/mol
InChI Key: UVHHOQRLAPSWNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O5 It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a nitroethyl group

Properties

IUPAC Name

tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHOQRLAPSWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592696
Record name tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301221-56-7
Record name tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate generally involves:

  • Introduction of the piperidine ring with Boc protection at the nitrogen.
  • Functionalization of the 4-position of the piperidine ring with a 1-hydroxy-2-nitroethyl substituent.
  • Use of substitution and condensation reactions to install the nitroethyl side chain.
  • Purification by chromatographic techniques to isolate the desired compound.

The synthetic route typically proceeds via intermediates such as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which is then elaborated to the nitro-substituted product.

Preparation Methods and Reaction Conditions

Several methods and reaction conditions have been reported or can be inferred from related piperidine derivatives and nitroalkylation chemistry:

Step Reagents & Conditions Description Yield & Notes
1. Preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate N-Boc-4-piperidinemethanol treated with sodium hydride in DMF, followed by reaction with electrophilic reagents This intermediate serves as a versatile precursor for further substitution 60-62% yield reported in related syntheses
2. Nitroalkylation at 4-position Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with nitroalkylating agents under basic conditions (e.g., potassium tert-butoxide in DMSO) Introduction of the 1-hydroxy-2-nitroethyl moiety via nucleophilic substitution or addition Approximate yields around 60% in analogous reactions with similar substrates
3. Use of di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF Mitsunobu-type reaction to install ether or related substituents on the piperidine ring Applied in related piperidine derivative syntheses to form ether linkages; may be adapted for nitroalkylation Variable yields, typically moderate to good (50-75%)
4. Purification Silica gel column chromatography using ethyl acetate/hexane or petroleum ether/ethyl acetate gradients Essential for isolating pure compound and removing side products Yields depend on purity and recovery efficiency

Detailed Reaction Example (Inferred from Related Compounds)

Parameter Details
Starting Material tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 g, 46.3 mmol)
Base Potassium tert-butoxide (6.2 g, 55.6 mmol)
Solvent Dimethyl sulfoxide (DMSO), 200 mL
Electrophile Nitroalkyl precursor (not explicitly specified but inferred to be a nitro-substituted alkyl halide or similar)
Temperature Room temperature (20°C)
Reaction Time 1 hour
Workup Dilution with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate
Purification Silica gel chromatography (petroleum ether/ethyl acetate gradient)
Yield Approximately 60% of target compound

Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Yield Comments
Base-mediated substitution Potassium tert-butoxide, nitroalkyl electrophile DMSO 20°C, 1 h, inert atmosphere ~60% Mild conditions, common approach
Mitsunobu reaction DIAD, triphenylphosphine THF, toluene 0-35°C, 8-24 h 50-75% Alternative for ether linkages, adaptable
Sodium hydride activation NaH, DMF Room temperature, overnight 60-62% Used for intermediate formation

Research Findings and Literature Insights

  • The synthesis of this compound is typically multi-step and requires careful control of reagents and conditions to optimize yield and purity.
  • Related piperidine derivatives have been synthesized using base-mediated nucleophilic substitution and Mitsunobu reactions, providing a framework for the preparation of the target compound.
  • Purification by silica gel chromatography remains the standard to isolate the product from reaction mixtures containing unreacted starting materials and side products.
  • Optimization of reaction time, temperature, and reagent stoichiometry is critical to minimize side reactions such as over-alkylation or decomposition of the nitro group.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate:

  • Molecular Formula : C12_{12}H22_{22}N2_2O5_5
  • Molecular Weight : 274.31 g/mol
  • Purity : Typically available at 95% or higher
  • Storage Conditions : Recommended storage at 2-8ºC

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. The nitro group in the structure is known for enhancing antibacterial activity, particularly against resistant strains.

Neuropharmacology

Research has shown that piperidine derivatives can influence neurotransmitter systems. This compound may act as a modulator of dopamine and serotonin receptors, providing insights into treatments for psychiatric disorders.

Pharmacological Studies

Pharmacological evaluations have focused on the compound's safety and efficacy profiles:

Case Study: Analgesic Properties

A study conducted on animal models demonstrated that this compound could reduce pain responses effectively, suggesting its potential use in pain management therapies. The analgesic effects were attributed to its interaction with pain pathway receptors.

Material Science Applications

In addition to biological applications, this compound has been explored for its utility in material science:

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can enhance thermal stability and mechanical strength in polymer matrices.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Compatibility with SolventsGood

Future Research Directions

Ongoing research is directed towards exploring the full spectrum of applications for this compound:

  • Combination Therapies : Investigating the compound's effectiveness in combination with existing drugs to enhance therapeutic outcomes.
  • Targeted Drug Delivery : Exploring its potential in nanomedicine for targeted delivery systems aimed at specific tissues or cells.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and a nitroethyl group on the piperidine ring

Biological Activity

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, with the molecular formula C12_{12}H22_{22}N2_2O5_5 and CAS number 301221-56-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a nitroethyl group, which contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight274.313 g/mol
Density1.189 g/cm³
Boiling Point403.4 °C at 760 mmHg
LogP1.732
Flash Point197.8 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects such as modulation of inflammatory responses.

Potential Applications

  • Medicinal Chemistry : Investigated as a precursor for developing pharmaceutical compounds.
  • Biological Research : Explored for its interactions with biomolecules and potential effects on cellular pathways.

Case Studies

Recent studies have explored the compound's potential as an NLRP3 inflammasome inhibitor:

  • Study on NLRP3 Inhibition : A series of compounds related to piperidine structures were tested for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that modifications of piperidine derivatives could enhance their inhibitory activity against IL-1β release, suggesting that this compound may also possess similar properties .

In Vitro Studies

In vitro pharmacological screening has shown that compounds derived from the piperidine scaffold can significantly affect cellular responses:

  • IL-1β Release Assay : Compounds were tested for their ability to reduce IL-1β release in LPS-stimulated THP-1 macrophages. Results indicated a concentration-dependent inhibition of IL-1β release, highlighting the potential anti-inflammatory properties of the studied compounds .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Boc-4-hydroxypiperidine Lacks nitroethyl groupModerate activity
N-Boc-4-piperidineacetaldehyde Contains an aldehyde instead of nitro groupVaries based on structure

This compound is distinguished by its dual functional groups (hydroxy and nitro), which potentially enhance its biological interactions compared to these similar compounds.

Q & A

Q. What safety protocols are essential for handling tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
  • Emergency Measures : Ensure eyewash stations and emergency showers are accessible. In case of spills, evacuate the area and use absorbent materials for containment .
  • Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

Q. What synthetic routes are typically used to prepare this compound?

  • Methodological Answer : A multi-step synthesis is common:

Intermediate Formation : React piperidine derivatives with nitroethylating agents under controlled conditions (e.g., 0–5°C to minimize side reactions).

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which analytical techniques confirm the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • GC-MS : Monitor retention time (RT) and fragmentation patterns (e.g., m/z 57, 83) to verify molecular weight and functional groups .
  • FTIR-ATR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • HPLC-TOF : Measure exact mass (Δppm < 2) to confirm molecular formula .
Technique Key Parameters Purpose
GC-MSRT = 7.94 min, EI ionizationDetect impurities/byproducts
FTIR-ATR4000–400 cm⁻¹, 4 cm⁻¹ resolutionFunctional group analysis
HPLC-TOFTheoretical mass = 276.1838Purity assessment

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine the structure, prioritizing high-resolution (<1.0 Å) datasets .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify directional interactions (e.g., O–H···O nitro) using ORTEP-3 for visualization .
  • Troubleshooting : Address twinning or disorder by applying SHELXD for phase refinement or using PLATON’s ADDSYM to check missed symmetry .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR (¹H/¹³C) shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). For crystallography, validate hydrogen atom positions using difference Fourier maps .
  • Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) via variable-temperature NMR or molecular dynamics simulations .

Q. What computational strategies predict the compound’s reactivity in complex reactions?

  • Methodological Answer :
  • DFT Modeling : Optimize geometry at the M06-2X/def2-TZVP level to study nitro group reduction pathways or Boc deprotection kinetics.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding and steric complementarity .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (20–80°C), solvent (THF vs. DCM), and catalyst (e.g., DMAP) to identify optimal parameters via response surface methodology .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap nitroso intermediates during nitroethylation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Purity Check : Reanalyze via DSC (Differential Scanning Calorimetry) to detect eutectic mixtures or polymorphs.
  • Crystallization Solvent Screening : Test solvents (e.g., acetonitrile vs. toluene) to isolate different crystalline forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

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